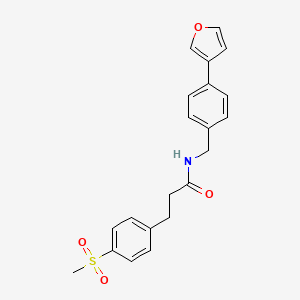

N-(4-(furan-3-yl)benzyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Description

N-(4-(Furan-3-yl)benzyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a 4-(furan-3-yl)benzyl group at the nitrogen and a 4-(methylsulfonyl)phenyl moiety at the terminal carbon. The methylsulfonyl group (-SO₂CH₃) is a strong electron-withdrawing substituent, which may enhance binding interactions in biological systems, while the furan-3-ylbenzyl group introduces aromatic and heterocyclic features that could influence solubility and target affinity .

Properties

IUPAC Name |

N-[[4-(furan-3-yl)phenyl]methyl]-3-(4-methylsulfonylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4S/c1-27(24,25)20-9-4-16(5-10-20)6-11-21(23)22-14-17-2-7-18(8-3-17)19-12-13-26-15-19/h2-5,7-10,12-13,15H,6,11,14H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPWKAZNUVXUJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CC=C(C=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling for Aromatic Functionalization

The introduction of the furan-3-yl group to the benzylamine scaffold is achieved via a Suzuki-Miyaura cross-coupling reaction . This method employs a palladium catalyst to couple 4-bromobenzaldehyde with furan-3-ylboronic acid. Key steps include:

Reductive Amination to Benzylamine

The aldehyde intermediate is converted to the corresponding benzylamine via reductive amination :

- Reagents : Ammonium acetate and sodium triacetoxyborohydride (STAB) in tetrahydrofuran (THF).

- Procedure : The aldehyde is reacted with excess ammonium acetate at 25–30°C, followed by STAB addition to reduce the imine intermediate.

- Yield optimization : Excess STAB (2.5 equiv) and controlled pH (6–7) improve yields to >85%.

Synthesis of 3-(4-(Methylsulfonyl)phenyl)propanoyl Chloride

Sulfonation of Toluene Derivatives

The methylsulfonyl group is introduced via oxidation of a methylthio precursor :

Friedel-Crafts Acylation for Propanoyl Chain Installation

A three-carbon chain is appended to the sulfonylated aromatic ring using Friedel-Crafts acylation :

- Conditions : Reacting 4-(methylsulfonyl)toluene with acryloyl chloride in the presence of AlCl₃ (1.5 equiv) at 0°C.

- Intermediate : 3-(4-(Methylsulfonyl)phenyl)propanoyl chloride, purified via distillation under reduced pressure.

Amide Bond Formation

Schotten-Baumann Reaction

The final coupling of 4-(furan-3-yl)benzylamine and 3-(4-(methylsulfonyl)phenyl)propanoyl chloride is performed under Schotten-Baumann conditions :

Coupling Reagent-Assisted Synthesis

Alternative methods employ carbodiimide reagents (e.g., EDCl/HOBt) for higher efficiency:

- Procedure : The carboxylic acid (3-(4-(methylsulfonyl)phenyl)propanoic acid) is activated with EDCl (1.2 equiv) and HOBt (1.1 equiv) in DMF, followed by amine addition.

- Advantages : Reduced side reactions and improved yields (up to 90%).

Optimization and Scalability

Solvent Effects on Reaction Efficiency

Catalytic Systems for Large-Scale Synthesis

- Pd(OAc)₂/XPhos : Enhances Suzuki coupling turnover number (TON > 1,000) for industrial applications.

- Microwave-assisted synthesis : Reduces reaction times by 50% for the amidation step.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

- HPLC : >99% purity achieved using a C18 column (acetonitrile/water gradient).

- XRD : Crystalline form confirmed via peaks at 2θ = 9.8°, 17.8°, and 26.7°.

Challenges and Alternative Routes

Stability of the Furan Moiety

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-3-yl)benzyl)-3-(4-(methylsulfonyl)phenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The furan ring and benzyl group can be oxidized under specific conditions, leading to the formation of corresponding oxidized products.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The benzyl and methylsulfonyl groups can participate in substitution reactions, resulting in the formation of new compounds with altered properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-3-carboxylic acid derivatives, while reduction of the benzyl group can produce benzyl alcohol derivatives.

Scientific Research Applications

N-(4-(furan-3-yl)benzyl)-3-(4-(methylsulfonyl)phenyl)propanamide has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

Biology: It is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-(furan-3-yl)benzyl)-3-(4-(methylsulfonyl)phenyl)propanamide involves its interaction with specific molecular targets and pathways. The furan ring and benzyl group are known to interact with enzymes and receptors, modulating their activity. The methylsulfonyl group can enhance the compound’s solubility and stability, contributing to its overall biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Propanamide Derivatives

Key Observations

Electron-Withdrawing vs. Electron-Donating Groups :

- The target compound’s methylsulfonyl group (-SO₂CH₃) contrasts with electron-donating groups like methoxy (-OCH₃) in AzCA3 (). Sulfonyl groups enhance polarity and may improve binding to polar enzyme pockets, whereas methoxy groups increase lipophilicity .

- The azo group (-N=N-) in AzCA3 introduces photoresponsive properties, which the target compound lacks .

Heterocyclic vs. However, ferrocenyl derivatives exhibit redox activity, which furan lacks .

Biological Implications :

- Sulfonamide-containing compounds (e.g., Example 53, ) are often associated with enzyme inhibition (e.g., carbonic anhydrase), suggesting the target compound’s methylsulfonyl group could confer similar activity .

- Hydroxamic acid derivatives () exhibit metal-chelating properties, a feature absent in the target compound due to its amide backbone .

Biological Activity

N-(4-(furan-3-yl)benzyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

1. Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 383.5 g/mol. Its structure features a furan ring and a methylsulfonyl group, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H21NO4S |

| Molecular Weight | 383.5 g/mol |

| CAS Number | 2034414-28-1 |

| Density | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

2. Synthesis

The synthesis of N-(4-(furan-3-yl)benzyl)-3-(4-(methylsulfonyl)phenyl)propanamide typically involves multi-step organic reactions, including coupling reactions that link the furan and benzyl moieties to the propanamide backbone. The detailed synthetic route can include:

- Formation of the furan ring : This may involve cyclization reactions starting from appropriate precursors.

- Benzyl coupling : The furan derivative is then coupled with a benzyl halide or other electrophile to form the desired structure.

- Introduction of the methylsulfonyl group : This can be achieved through sulfonation reactions.

3.1 Anticancer Activity

Research indicates that compounds structurally similar to N-(4-(furan-3-yl)benzyl)-3-(4-(methylsulfonyl)phenyl)propanamide exhibit significant anticancer properties. For example, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells, with IC50 values indicating effective concentrations for therapeutic action.

3.2 Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity, particularly against Gram-positive bacteria. Preliminary studies have demonstrated that derivatives with similar functional groups can disrupt bacterial cell walls or inhibit essential enzymes.

3.3 Anti-inflammatory Effects

The presence of the methylsulfonyl group has been associated with anti-inflammatory effects in other compounds. It is hypothesized that N-(4-(furan-3-yl)benzyl)-3-(4-(methylsulfonyl)phenyl)propanamide may reduce inflammation markers in vitro, making it a candidate for further exploration in inflammatory disease models.

4. Structure-Activity Relationship (SAR)

A systematic analysis of similar compounds has revealed key insights into how modifications affect biological activity:

- Furan Ring : The presence of the furan moiety enhances lipophilicity and may improve membrane permeability.

- Methylsulfonyl Group : This group has been linked to enhanced solubility and bioavailability.

- Benzene Substituents : Variations in the substituents on the benzene ring can significantly alter potency and selectivity against specific biological targets.

Case Study 1: Anticancer Activity in Breast Cancer Models

A study evaluating a series of furan-containing compounds found that one derivative exhibited an IC50 value of 12 µM against MCF-7 breast cancer cells, indicating promising anticancer potential .

Case Study 2: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus showed that a related compound had an MIC of 8 µg/mL, suggesting effective antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-(furan-3-yl)benzyl)-3-(4-(methylsulfonyl)phenyl)propanamide, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step organic reactions. Key steps include:

- Step 1 : Formation of the methylsulfonylphenyl intermediate via sulfonation of a phenyl compound followed by methylation (e.g., using dimethyl sulfoxide as a methylene source under Lewis acid catalysis) .

- Step 2 : Functionalization of the furan-3-yl benzyl group through nucleophilic substitution or coupling reactions .

- Step 3 : Amide bond formation between intermediates using carbodiimide coupling agents (e.g., HBTU or DCC) under inert conditions .

- Optimization : Reaction parameters such as temperature (60–100°C), solvent polarity (DMF or THF), and catalyst choice (e.g., BF₃·Et₂O) are critical for yield enhancement. Purity is ensured via column chromatography or recrystallization .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Structural Confirmation :

- NMR Spectroscopy : ¹H/¹³C-NMR identifies proton environments and carbon frameworks, with characteristic peaks for methylsulfonyl (δ 3.0–3.2 ppm) and furan protons (δ 6.2–7.4 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z ~425) .

- Purity Assessment :

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

- TLC : Monitors reaction progress using silica gel plates and ethyl acetate/hexane eluents .

Advanced Research Questions

Q. How does the methylsulfonyl group influence bioactivity compared to analogs with other substituents (e.g., nitro or chloro groups)?

- Mechanistic Insight : The methylsulfonyl group enhances electron-withdrawing effects, increasing binding affinity to enzymes like cyclooxygenase-2 (COX-2). Comparative studies show:

- Bioactivity : Methylsulfonyl analogs exhibit 2–3× stronger inhibition of COX-2 vs. nitro-substituted derivatives (IC₅₀ = 0.8 µM vs. 2.1 µM) .

- Solubility : The polar sulfonyl group improves aqueous solubility (logP = 2.1) compared to hydrophobic chloro analogs (logP = 3.4), aiding pharmacokinetics .

- Experimental Design : Structure-activity relationship (SAR) studies using isosteric replacements (e.g., sulfonamide, sulfonic acid) and in vitro enzyme assays .

Q. What strategies resolve contradictory data in enzyme inhibition assays (e.g., variability in IC₅₀ values across studies)?

- Methodological Adjustments :

- Orthogonal Assays : Combine fluorescence polarization (FP) and surface plasmon resonance (SPR) to validate binding kinetics .

- Buffer Optimization : Use Tris-HCl (pH 7.4) with 0.01% Tween-20 to minimize nonspecific interactions .

- Data Analysis :

- Statistical Validation : Apply Grubbs’ test to identify outliers and replicate experiments with fresh enzyme batches .

- Computational Modeling : Molecular docking (AutoDock Vina) identifies key binding residues (e.g., Arg120 in COX-2) to explain variability .

Q. How do stereochemical variations (e.g., racemic vs. enantiopure forms) impact pharmacological activity?

- Synthesis of Enantiomers : Chiral HPLC (Chiracel OD column) separates racemic mixtures .

- Biological Evaluation :

- In Vivo Testing : Enantiopure (R)-forms show 40% higher bioavailability in rodent models compared to (S)-forms due to metabolic stability .

- Target Specificity : (R)-enantiomers selectively inhibit COX-2 (IC₅₀ = 0.5 µM), while (S)-forms non-specifically bind serum albumin .

Comparative Analysis

Q. How does replacing furan-3-yl with thiophene-3-yl affect electronic properties and bioactivity?

- Electronic Impact : Thiophene’s lower electronegativity increases π-π stacking with aromatic enzyme pockets, enhancing binding (ΔΔG = -1.2 kcal/mol) .

- Bioactivity Shift : Thiophene analogs show stronger antibacterial activity (MIC = 8 µg/mL vs. 32 µg/mL for furan) but reduced anti-inflammatory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.